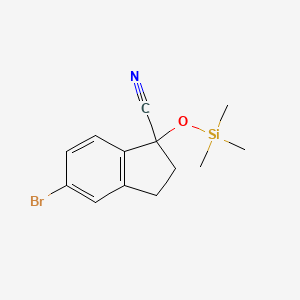

5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile

Overview

Description

5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile is a synthetic organic compound that belongs to the class of brominated indene derivatives This compound is characterized by the presence of a bromine atom, a trimethylsilyloxy group, and a carbonitrile group attached to the indene core

Preparation Methods

The synthesis of 5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of an indene derivative followed by the introduction of the trimethylsilyloxy group and the carbonitrile group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and silylating agents like trimethylsilyl chloride (TMSCl) in the presence of a base. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and purity.

Chemical Reactions Analysis

5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The trimethylsilyloxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile include other brominated indene derivatives and silyloxy-substituted indenes These compounds share structural similarities but may differ in their chemical reactivity and biological activities

Biological Activity

5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile (CAS No. 1132943-65-7) is a chemical compound that has garnered interest in various fields of biological research. This article explores its biological activity, synthesis, and potential applications based on recent studies and data.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOSi |

| Molecular Weight | 310.26 g/mol |

| CAS Number | 1132943-65-7 |

| Solubility | Varies with solvent |

| Purity | >98% |

Synthesis

The synthesis of this compound typically involves the bromination of indene derivatives followed by trimethylsilylation and nitrilation processes. The synthetic route is crucial for obtaining high yields and purity for biological testing.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, bacterial cystathionine β-synthase (bCSE) inhibitors derived from brominated indoles have been shown to enhance the efficacy of antibiotics against resistant strains of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa . This suggests a potential role for 5-Bromo derivatives in antibiotic potentiation.

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. The presence of bromine in the structure may contribute to increased cytotoxicity against specific cancer types by disrupting cellular processes .

The proposed mechanism involves the inhibition of key enzymes involved in bacterial metabolism and cell wall synthesis, which could lead to increased susceptibility to conventional antibiotics . Additionally, the trimethylsilyl group may enhance lipophilicity, aiding in cellular uptake.

Case Studies

A study investigating the use of brominated indole derivatives as antibiotic potentiators highlighted the effectiveness of these compounds in reducing bacterial resistance mechanisms. The findings showed that when combined with standard antibiotics, these compounds significantly reduced the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth .

Properties

IUPAC Name |

5-bromo-1-trimethylsilyloxy-2,3-dihydroindene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNOSi/c1-17(2,3)16-13(9-15)7-6-10-8-11(14)4-5-12(10)13/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTESNBAXNUBLCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1(CCC2=C1C=CC(=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.